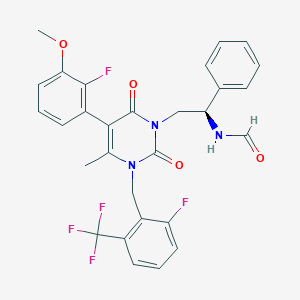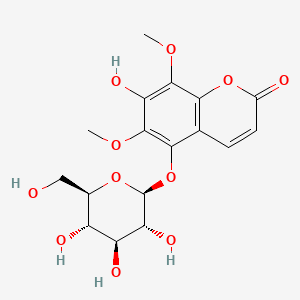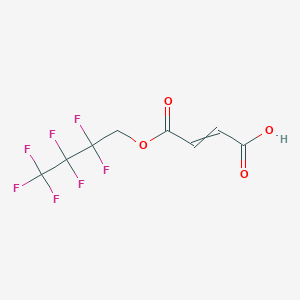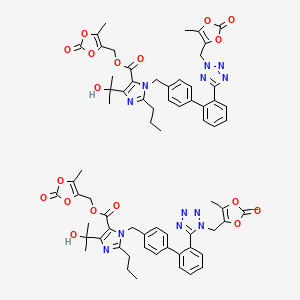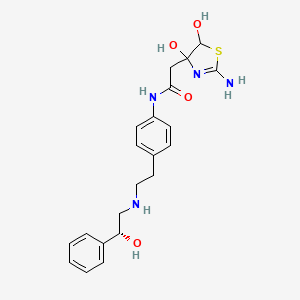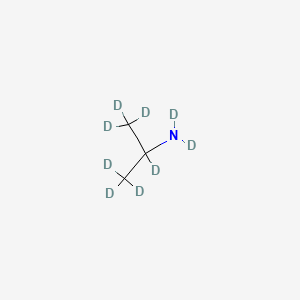
iso-Propylamine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iso-Propylamine-d9 is a deuterium-labeled compound, specifically an isotopically labeled version of iso-Propylamine. It is used as a reference standard in various scientific and industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling allows for the tracking and analysis of the compound in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iso-Propylamine-d9 typically involves the reaction of deuterated isopropanol (CD₃)₂CHOH with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows:
(CD3)2CHOH+NH3→(CD3)2CHNH2+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the final product to achieve the desired isotopic enrichment and chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
iso-Propylamine-d9 undergoes various types of chemical reactions, including:
Protonation: The compound can be protonated to form iso-Propylammonium ion.
Alkylation: It can react with alkyl halides to form secondary and tertiary amines.
Acylation: The compound can undergo acylation reactions with acyl chlorides to form amides.
Condensation: It can condense with carbonyl compounds to form imines.
Common Reagents and Conditions
Protonation: Typically involves the use of strong acids such as hydrochloric acid (HCl).
Alkylation: Requires alkyl halides and a base such as sodium hydroxide (NaOH).
Acylation: Involves acyl chlorides and a base such as pyridine.
Condensation: Requires carbonyl compounds and may involve catalysts such as acid or base.
Major Products Formed
Protonation: iso-Propylammonium chloride.
Alkylation: Secondary and tertiary amines.
Acylation: Amides.
Condensation: Imines.
Wissenschaftliche Forschungsanwendungen
iso-Propylamine-d9 is used in various scientific research applications, including:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the production of herbicides and pesticides, where it serves as a building block for active ingredients.
Wirkmechanismus
The mechanism of action of iso-Propylamine-d9 involves its interaction with molecular targets through various pathways. For example, in protonation reactions, the compound accepts a proton to form an ammonium ion. In alkylation reactions, it acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides. The deuterium labeling allows for the tracking of these interactions using analytical techniques such as NMR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylamine-d5: Another deuterium-labeled amine used in similar applications.
n-Propylamine-d7: A deuterium-labeled version of n-Propylamine.
Diisopropylamine-d14: A deuterium-labeled secondary amine.
Uniqueness
iso-Propylamine-d9 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for the precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C3H9N |
|---|---|
Molekulargewicht |
68.17 g/mol |
IUPAC-Name |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
InChI-Schlüssel |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H] |
Kanonische SMILES |
CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


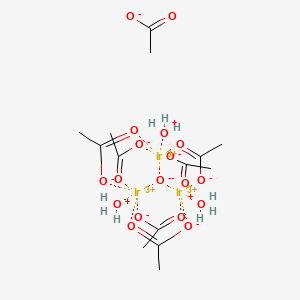

![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

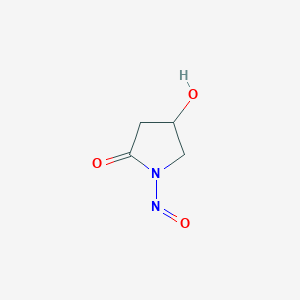
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
